molecular formula C15H25NOS B2807135 (R)-2,4,6-Triisopropylbenzenesulfinamide CAS No. 592507-77-2

(R)-2,4,6-Triisopropylbenzenesulfinamide

Cat. No. B2807135
CAS RN: 592507-77-2
M. Wt: 267.43
InChI Key: GNCSGVCOUMKURC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,4,6-Triisopropylbenzenesulfinamide, also known as TIPS-benzylamine, is a chiral auxiliary that has been widely used in organic synthesis. It was first reported by Corey and co-workers in 1979 and has since been used in numerous stereoselective transformations.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 2,4,6-triisopropylbenzenesulfonamide was solved using X-ray powder diffraction data and refined by Rietveld methods. A notable aspect of this research was the application of a Monte Carlo method for generating trial structures, which accommodated the molecule's intramolecular flexibility. The molecules in this structure are linked by N-H…O hydrogen bonds, forming two-dimensional sheets with specific ring structures (Tremayne et al., 1999).

Synthesis of N-Azolides and Biological Activity

A series of N-azolides of 2,4,6-triisopropylbenzenesulfonic acid were synthesized and studied for their effects on cell proliferation, energy expenditure, and apoptosis. The research discovered pronounced immunomodulating and cytoprotecting properties in two compounds (N-imidazolide and N-triazolide), suggesting their potential positive influence on pathological states such as cell proliferation and apoptosis (Belousova et al., 2009).

Application in Asymmetric Synthesis

A mild method for asymmetric synthesis of chiral diarylmethylamines was developed using aryl Grignard reagents added to chiral N-2,4,6-triisopropylbenzenesulfinylimines. This method achieved high yields and diastereoselectivities. The use of (R)-2,4,6-triisopropylbenzenesulfinamide as a chiral auxiliary provided higher diastereoselectivities compared to other auxiliaries, showcasing its potential in synthesizing diarylmethylamine synthons (Han et al., 2011).

Protection of Amino Acids

The 2,4,6-triisopropylbenzenesulfonyl group has been used as a protecting group for the guanidino function of arginine. This protecting group was introduced with high yield and found to be cleavable by common reagents used in peptide synthesis (Echner & Voelter, 1987).

Pharmaceutical Research Framework

While not directly involving (R)-2,4,6-Triisopropylbenzenesulfinamide, the work by Cook et al. provides a broader context of the pharmaceutical industry's challenges and strategies. It outlines a framework for drug project success and pipeline quality, which could be relevant for any research involving complex molecules like (R)-2,4,6-Triisopropylbenzenesulfinamide (Cook et al., 2014).

properties

IUPAC Name

(R)-2,4,6-tri(propan-2-yl)benzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCSGVCOUMKURC-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[S@@](=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,4,6-Triisopropylbenzenesulfinamide

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